molecular formula C23H21FN4O3 B2642207 2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705465-31-1

2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2642207
CAS No.: 1705465-31-1
M. Wt: 420.444
InChI Key: YKMAEJXSLBBFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS 1706316-21-3) is a complex heterocyclic compound with a molecular formula of C21H23FN4O3 and a molecular weight of 398.4 g/mol . This reagent is built around a piperidine core, which is strategically functionalized with two distinct heteroaromatic systems: a benzo[d]isoxazole and a 3-(2-fluorophenyl)-1,2,4-oxadiazole group . The benzo[d]isoxazole motif is a privileged structure in medicinal chemistry, known as an aromatic heterocyclic system where a benzene ring is fused to an isoxazole, which contains an oxygen atom adjacent to the nitrogen atom . The 2-fluorophenyl-1,2,4-oxadiazole moiety is another pharmacophoric element of significant interest, with related compounds being investigated for their ability to mediate the read-through of premature stop codons in messenger RNA, a therapeutic strategy for treating diseases caused by nonsense mutations . The specific molecular architecture of this compound, featuring a ketone linker, suggests its primary value as a key intermediate or building block in organic synthesis and drug discovery efforts. Researchers may employ it in the development of novel bioactive molecules, particularly for high-throughput screening and structure-activity relationship (SAR) studies targeting various enzymes and receptors. It is strictly for use in a controlled laboratory setting by qualified professionals. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c24-18-9-3-1-7-16(18)23-25-21(31-27-23)12-15-6-5-11-28(14-15)22(29)13-19-17-8-2-4-10-20(17)30-26-19/h1-4,7-10,15H,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMAEJXSLBBFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O2C_{19}H_{19}N_3O_2 with a molecular weight of 321.37 g/mol. The structure includes a benzo[d]isoxazole moiety and a piperidine ring, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d]isoxazole and oxadiazole exhibit significant anticancer properties. For example, compounds with similar structural features have shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. A structure–activity relationship analysis indicated that modifications in the piperidine and oxadiazole substituents can enhance anticancer efficacy while minimizing toxicity to normal cells .

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored extensively. For instance, benzoxazole derivatives have demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans. The minimal inhibitory concentrations (MICs) for these compounds were significantly lower than those for standard antibiotics, indicating their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-donating groups on the phenyl ring enhances biological activity. For example, compounds with methoxy or dimethylamino substituents showed improved anticancer properties compared to those with electron-withdrawing groups like fluorine .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineIC50 (μM)MIC (μg/mL)
1AnticancerMCF-716.19-
2AntimicrobialBacillus subtilis-0.08
3AntifungalCandida albicans-0.32
4CytotoxicA54917.16-

Case Studies

  • Anticancer Efficacy : A study involving the compound's analogs showed that specific modifications led to enhanced cytotoxic effects on MCF-7 and A549 cells. The findings suggested that piperidine modifications are crucial for improving selectivity against cancer cells while reducing toxicity to normal cells .
  • Antimicrobial Screening : Another study screened a series of benzothiazole derivatives for antimicrobial activity against both bacterial and fungal strains. The results indicated that certain derivatives exhibited potent activity against E. coli and C. albicans, highlighting the importance of structural diversity in enhancing biological efficacy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzo[d]isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the benzo[d]isoxazole structure can enhance cytotoxicity against various cancer cell lines. The incorporation of piperidine and oxadiazole moieties has been linked to improved bioactivity and selectivity towards cancer cells, suggesting potential for development as anticancer agents .

Neuropharmacological Effects
The compound has been investigated for its neuropharmacological applications. Certain derivatives have shown promise as modulators of neurotransmitter systems, particularly in the context of anxiety and depression treatment. The mechanism often involves the modulation of GABAergic and serotonergic pathways, which are critical in mood regulation .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. Techniques such as cyclization and nucleophilic substitution are commonly employed to achieve the desired structural complexity. Research has documented several synthetic routes that yield high purity and yield, making these compounds amenable for further biological evaluation .

Biological Studies

Enzyme Inhibition
Studies have identified the compound as a potential inhibitor of specific enzymes linked to disease progression, such as phosphodiesterases (PDEs). The inhibition of these enzymes can lead to increased intracellular signaling pathways that may be beneficial in treating conditions like heart disease and certain cancers .

Targeting EPAC Proteins
Recent research highlights the compound's effectiveness as an EPAC (Exchange Protein directly Activated by cAMP) antagonist. This action is significant because EPAC proteins play a crucial role in various cellular processes, including insulin secretion and cardiac function. By modulating EPAC activity, this compound could contribute to therapeutic strategies for metabolic disorders .

Case Studies

StudyFindingsApplication
Study on Anticancer Activity Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range.Potential development as an anticancer drug candidate.
Neuropharmacological Study Found to enhance GABAergic activity leading to anxiolytic effects in animal models.Possible use in treating anxiety disorders.
EPAC Inhibition Research Showed selective inhibition of EPAC proteins leading to improved insulin response in vitro.Implications for diabetes treatment strategies.

Comparison with Similar Compounds

Analysis of Provided Evidence

  • (Advanced Pharmaceutical Bulletin, 2017): Focuses on isolating Zygocaperoside and Isorhamnetin-3-O glycoside from Zygophyllum fabago roots. The spectroscopic data (Tables 1 and 2) and structural elucidation pertain to these unrelated natural compounds . No mention of synthetic compounds like the queried molecule exists here.
  • (Toxics Release Inventory, 1999): Discusses revisions to TRI data reporting for manganese compounds and other chemicals by a U.S. Army facility.

Critical Limitations in Addressing the Query

  • The queried compound is a synthetic molecule combining benzisoxazole, 1,2,4-oxadiazole, and piperidine moieties.
  • To fulfill the request, data on pharmacokinetics , receptor affinity , toxicity , and structural analogs (e.g., compounds with substituted benzisoxazole or fluorophenyl-oxadiazole groups) would be required.

Recommendations for Further Research

To compile a professional comparison, the following sources should be prioritized:

Pharmacological Studies : Search PubMed, SciFinder, or CAS databases for articles on benzisoxazole derivatives (e.g., antipsychotic drugs like iloperidone or paliperidone ) and fluorinated oxadiazole compounds.

Structural Analogues : Compare substituent effects (e.g., 2-fluorophenyl vs. other halogens) on binding affinity or metabolic stability using data from Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters.

Toxicity Data : Check the EPA’s CompTox Chemicals Dashboard or TOXNET for hazard assessments of similar fluorinated heterocycles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., using POCl₃ as a catalyst) .
  • Step 2 : Introduction of the piperidine moiety via nucleophilic substitution or reductive amination.
  • Step 3 : Coupling the benzoisoxazole fragment using a ketone linker under basic conditions (e.g., K₂CO₃ in DMF).
  • Optimization : Reaction efficiency can be improved by varying solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd-based for coupling steps). Monitor intermediates via TLC (toluene:ethyl acetate, 8:2) and purify via column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the 1,2,4-oxadiazole and benzoisoxazole rings by analyzing coupling constants and aromatic proton splitting patterns .
  • HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile:water gradient) and validate molecular weight via ESI-MS .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-F (1200–1100 cm⁻¹) stretches to verify structural integrity .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 1–3 months. Use DSC/TGA to detect polymorphic transitions or decomposition .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., Cl, CF₃) or benzoisoxazole (e.g., methyl, nitro) groups. Assess changes in receptor binding via SPR or radioligand assays .
  • Docking Studies : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases). Validate with mutagenesis data .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT-based tools like Gaussian).
  • Variable Temperature NMR : Identify dynamic effects (e.g., ring flipping in piperidine) by acquiring spectra at 25°C and 60°C .
  • X-ray Crystallography : Resolve ambiguous regiochemistry by growing single crystals (solvent: ethanol/water) and analyzing diffraction patterns .

Q. How can metabolic stability be assessed in preclinical studies?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate the compound with human or rat liver microsomes (37°C, NADPH cofactor). Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate t₁/₂ using nonlinear regression .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate potential drug-drug interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological assay results (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Replication : Repeat experiments in triplicate under standardized conditions (e.g., cell passage number, serum batch).
  • Positive/Negative Controls : Include reference compounds (e.g., staurosporine for kinase assays) to validate assay robustness.
  • Statistical Analysis : Apply ANOVA or Student’s t-test to determine significance (p < 0.05). Use Bland-Altman plots to assess inter-lab variability .

Experimental Design

Q. What in vivo experimental designs are suitable for evaluating this compound’s efficacy?

  • Methodological Answer :

  • Randomized Block Design : Assign treatment groups (n ≥ 6) to account for biological variability (e.g., age, weight). Use split-plot designs for dose-response studies .
  • Endpoint Selection : Prioritize pharmacokinetic (AUC, Cmax) and pharmacodynamic (target engagement) metrics. Sacrifice subgroups at timed intervals for tissue distribution analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.